Gdpflrfamide

Beschreibung

Overview of Neuropeptides as Crucial Regulatory Molecules

Neuropeptides represent the largest and most diverse group of signaling molecules in the brain sysy.com. Their regulatory functions extend to virtually all organ systems, modulating intercellular signaling within the central and peripheral nervous systems, as well as facilitating communication between the nervous and endocrine systems nih.gov. Beyond their roles in neurotransmission, neuropeptides can function as peptide hormones, influencing a wide array of physiological processes including cognition, blood pressure, feeding behavior, water balance, glucose metabolism, pain perception, and stress response nih.gov. They can also contribute to neuroprotection and immunomodulation nih.gov. Neuropeptides often coexist with classical neurotransmitters, with peptides typically mediating longer-lasting responses compared to the short-term synaptic events mediated by classical transmitters nih.gov.

Characterization of the RFamide Peptide Superfamily

The RFamide peptides constitute a significant superfamily of regulatory peptides identified across a wide range of metazoan species nih.govresearchgate.netdoabooks.org. This superfamily is defined by a conserved structural motif at their C-terminus.

A defining characteristic of the RFamide peptide superfamily is the presence of a conserved arginine (R) and an amidated phenylalanine (F) motif at their carboxyl terminus (Arg-Phe-NH2) nih.govresearchgate.netmdpi.comtandfonline.com. This C-terminal amidation is a common post-translational modification found in about half of known bioactive peptides and is crucial for the biological activity of RFamides sysy.compnas.org. While the C-terminal RFamide motif is a hallmark, the N-terminal sequences of these peptides exhibit considerable diversity, contributing to the wide range of biological activities observed within the superfamily nih.gov.

Examples of C-terminal motifs found in RFamide peptides include:

Arg-Phe-NH2 (RFamide) nih.govresearchgate.netmdpi.comtandfonline.com

Phe-Met-Arg-Phe-NH2 (FMRFamide) tandfonline.comhawaii.edu

Phe-Leu-Arg-Phe-NH2 (FLRFamide) biologists.comnih.gov

Pro-Gln-Arg-Phe-NH2 (PQRFamide) mdpi.comoup.com

Leu-Pro-Xaa-Arg-Phe-NH2 (LPXRFamide, where Xaa is L or Q) oup.comnih.gov

This diversity in N-terminal sequences, coupled with the conserved C-terminal motif, allows for a broad spectrum of interactions with their cognate receptors, primarily GPCRs sysy.comresearchgate.netnih.gov.

The RFamide peptide superfamily demonstrates remarkable evolutionary conservation and is distributed across various metazoan phyla nih.govnih.govresearchgate.netdoabooks.orghawaii.eduplos.org. The presence of RFamide peptides and their receptors in both invertebrates and vertebrates highlights their ancient origins and fundamental roles in neuronal communication tandfonline.complos.orgpnas.org. The first identified RFamide peptide was FMRFamide, isolated from the clam Macrocallista nimbosa doabooks.orgtandfonline.comhawaii.edu. Since then, numerous RFamide-related peptides have been discovered in diverse invertebrate species, where they function as neurotransmitters, neuromodulators, and neurohormones regulating various physiological processes like feeding, digestion, circulation, reproduction, and movement researchgate.net.

Phylogenetic analyses have revealed the evolutionary relationships within the RFamide superfamily. For instance, the vertebrate gonadotropin-inhibitory hormone (GnIH) precursor is evolutionarily related to FMRFamide precursors found in mollusks and nematodes nih.gov. Studies in cnidarians, considered ancient eumetazoans, have also identified RFamides, suggesting their presence in the last common ancestor of eumetazoans plos.orgpnas.org. The conservation of these peptides and their receptors across vast evolutionary distances underscores their fundamental importance in biological regulation researchgate.netdoabooks.org.

Contextualizing Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide (GDPFLRFamide) within RFamide Research

Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide (this compound) is a heptapeptide (B1575542) member of the RFamide peptide superfamily. It was initially identified and characterized in invertebrate species, particularly mollusks like the pond snail Lymnaea stagnalis nih.govfrontiersin.orgfrontiersin.org. Along with Ser-Asp-Pro-Phe-Leu-Arg-Phe-amide (SDPFLRFamide), this compound is encoded by a region located 3' to the FMRFamide coding region in the Lymnaea stagnalis genome nih.gov. These heptapeptides were found to be present in specific neuron clusters within the visceral ganglion of Lymnaea stagnalis frontiersin.org.

Research on this compound has contributed to the understanding of the functional diversity within the RFamide superfamily, particularly in invertebrates. Studies in leeches, for example, have indicated that this compound acts as a diuretic hormone, in contrast to FMRFamide which functions as an antidiuretic hormone researchgate.netresearchgate.net. In Lymnaea stagnalis, this compound and SDPFLRFamide have been identified as important cardioactive peptides that function as neurotransmitters frontiersin.org. They have been shown to mimic inhibitory postsynaptic responses on certain identified neurons, suggesting a role in modulating neuronal activity physiology.org.

While the initial and significant research on this compound has been conducted in invertebrates, its identification and functional characterization contribute to the broader understanding of the structural and functional evolution of the RFamide peptide superfamily across metazoa. The presence of this specific heptapeptide in mollusks highlights the complexity and diversification of RFamide peptides beyond the initially discovered tetrapeptides like FMRFamide and FLRFamide biologists.comnih.gov.

Eigenschaften

CAS-Nummer |

110325-85-4 |

|---|---|

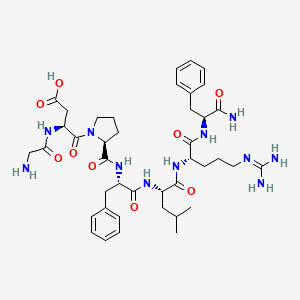

Molekularformel |

C41H59N11O9 |

Molekulargewicht |

850 g/mol |

IUPAC-Name |

(3S)-3-[(2-aminoacetyl)amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C41H59N11O9/c1-24(2)19-29(37(58)48-27(15-9-17-46-41(44)45)36(57)49-28(35(43)56)20-25-11-5-3-6-12-25)50-38(59)30(21-26-13-7-4-8-14-26)51-39(60)32-16-10-18-52(32)40(61)31(22-34(54)55)47-33(53)23-42/h3-8,11-14,24,27-32H,9-10,15-23,42H2,1-2H3,(H2,43,56)(H,47,53)(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,54,55)(H4,44,45,46)/t27-,28-,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

CZDLNUYGHZETAQ-JNRWAQIZSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN |

Aussehen |

Solid powder |

Andere CAS-Nummern |

110325-85-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

GDPFLRF |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GDPFLRFamide Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide glycyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Primary Structural Elucidation of Gdpflrfamide

Historical Context of RFamide Peptide Research in Invertebrates

The story of GDPFLRFamide is deeply rooted in the broader history of RFamide peptide research, which began with the groundbreaking discovery of FMRFamide (phenylalanyl-methionyl-arginyl-phenylalaninamide). In 1977, Price and Greenberg first isolated this tetrapeptide from the ganglia of the clam Macrocallista nimbosa, identifying it based on its potent cardioexcitatory activity. nih.gov This seminal discovery opened the floodgates for the identification of a vast and diverse superfamily of peptides that share the C-terminal Arg-Phe-NH2 motif, now known as FMRFamide-related peptides or FaRPs. nih.gov The realization that FMRFamide-like immunoreactivity was widespread throughout the animal kingdom, including in insects, fish, and mammals, spurred a new era of neuropeptide research. nih.gov This led to the understanding that FaRPs constitute a major class of signaling molecules with diverse physiological roles in invertebrates, including the regulation of cardiovascular function, feeding, and reproduction. wikipedia.org

Biochemical Isolation and Purification Methodologies

The isolation and purification of this compound from biological tissues have relied on a combination of immunochemical and chromatographic techniques. A key step in this process has been the use of immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and dot-immunobinding assays, which utilize antibodies that recognize the conserved C-terminal RFamide sequence. nih.govresearcher.life These assays are instrumental in tracking the peptide during the multi-step purification process.

Following initial extraction from tissues, typically from the central nervous system or specific ganglia, a series of chromatographic separations are employed to purify the peptide to homogeneity. nih.govnih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) has been a cornerstone of this methodology. nih.govresearcher.life This technique separates peptides based on their hydrophobicity, and by using a sequence of different RP-HPLC steps, researchers can effectively isolate individual peptides from complex biological extracts. nih.govnih.gov For instance, the purification of this compound from the leech Erpobdella octoculata involved a three-step RP-HPLC separation. nih.govresearcher.life

| Methodology | Description | Application in this compound Isolation |

|---|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. | Used to detect and quantify RFamide peptides, including this compound, in tissue extracts during purification. nih.govresearcher.life |

| Dot-Immunobinding Assay | A technique where antigens are immobilized on a solid support (e.g., nitrocellulose membrane) and detected with specific antibodies. | Employed for the detection of RFamide peptides in extracts from the leech Erpobdella octoculata. nih.govresearcher.life |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A chromatographic technique that separates molecules based on differences in their hydrophobicity. | A crucial multi-step method for the purification of this compound from crude extracts of both molluscan and annelid tissues. nih.govnih.gov |

Amino Acid Sequence Determination Techniques

The primary structure of this compound was elucidated through a combination of classic and modern protein sequencing techniques. A modified Edman degradation was a key method used in the initial sequencing efforts. nih.gov This technique sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified.

In addition to Edman degradation, enzymatic digestion was employed to break the peptide into smaller fragments, which could then be sequenced, providing overlapping data to confirm the full sequence. nih.gov The advent of mass spectrometry provided a powerful and sensitive tool for peptide sequencing. Electrospray mass spectrometry, in particular, was used to determine the precise molecular weight of the purified peptide and to confirm the amino acid sequence obtained through other methods. nih.govresearcher.life

To provide ultimate confirmation of the determined sequence, synthetic this compound was chemically synthesized. nih.gov The synthetic peptide was then compared to the naturally occurring peptide using chromatography and bioassays. The identical chromatographic behavior and biological activity of the synthetic and natural peptides confirmed the accuracy of the determined amino acid sequence: Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2. nih.gov

| Technique | Principle | Role in this compound Sequencing |

|---|---|---|

| Modified Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Used for the direct sequencing of the purified peptide. nih.gov |

| Enzymatic Digestion | Use of enzymes to cleave the peptide at specific amino acid residues. | Generated smaller fragments for sequencing to confirm the overall structure. nih.gov |

| Electrospray Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight and sequence. | Confirmed the amino acid sequence of this compound isolated from Erpobdella octoculata. nih.govresearcher.life |

| Peptide Synthesis and Comparison | Chemical synthesis of the peptide based on the determined sequence. | Synthetic this compound was shown to be chromatographically and biologically indistinguishable from the natural peptide, confirming the sequence. nih.gov |

Initial Identification and Characterization in Specific Invertebrate Phyla and Species

This compound was first identified and characterized in the phylum Mollusca, specifically in the central nervous system of the freshwater snail Lymnaea stagnalis. nih.gov In this species, it was found to be one of two main classes of FMRFamide-like neuropeptides, the other being the tetrapeptides FMRFamide and FLRFamide. frontiersin.org Alongside this compound, another heptapeptide (B1575542), SDPFLRFamide, was also purified and sequenced. nih.gov The heptapeptides were also identified in immunoreactive fractions in another mollusk, Helix aspersa. frontiersin.org

Subsequent research led to the identification of this compound in the phylum Annelida. Specifically, it was purified from the sex segmental ganglia of the pharyngobdellid leech Erpobdella octoculata. nih.govresearcher.life This discovery was significant as it demonstrated that this peptide was not exclusive to mollusks and suggested a conserved role for this neuropeptide across different invertebrate phyla. nih.govresearcher.life In leeches, this compound was found to have a diuretic function, in contrast to FMRFamide which acts as an antidiuretic hormone. nih.govresearcher.life

| Phylum | Species | Tissue of Identification | Key Findings |

|---|---|---|---|

| Mollusca | Lymnaea stagnalis (Pond Snail) | Central Nervous System | Identified as one of two major classes of FMRFamide-like peptides; purified and sequenced alongside SDPFLRFamide. nih.govfrontiersin.org |

| Mollusca | Helix aspersa (Garden Snail) | Not specified in detail, likely nervous tissue | Identified from immunoreactive fractions along with other heptapeptides. frontiersin.org |

| Annelida | Erpobdella octoculata (Leech) | Sex Segmental Ganglia | Purified and sequenced; demonstrated to have a diuretic effect. nih.govresearcher.life |

Molecular Biology and Biosynthesis of Gdpflrfamide

Genomic Organization and Gene Structure

The genetic information for GDPFLRFamide is encoded within the genome of the organism. Its organization and structure at the genomic level are key determinants of its expression and the subsequent production of the peptide.

Identification and Mapping of this compound Coding Regions

The identification and mapping of coding regions for neuropeptides like this compound are fundamental steps in characterizing their genes. In the snail Lymnaea, the FMRFamide gene has been shown to encode multiple peptides, including the heptapeptides this compound and SDPFLRFamide, on separate exons nih.govresearchgate.net. In situ hybridization techniques using probes specific to these exons have been employed to map the expression of these coding regions within identified neuronal systems of the central nervous system (CNS) nih.gov. This approach allows researchers to pinpoint the specific neurons where the mRNA encoding these peptides is present nih.gov. Analysis of numerous preparations has revealed that the cytoplasmic expression of mRNA is often exclusively of one type, meaning individual neurons express either the exon encoding the tetrapeptides (FMRFamide/FLRFamide) or the exon encoding the heptapeptides (this compound/SDPFLRFamide) nih.gov.

Genetic mapping, a technique that determines the relative positions of genes on a chromosome based on recombination frequency, is a crucial tool in identifying genomic regions associated with specific traits, including the presence of genes encoding neuropeptides. cd-genomics.com. High-throughput techniques like PCR and sequencing technologies facilitate the detection and analysis of genetic markers used in mapping cd-genomics.com.

Relationship of this compound Gene Loci to FMRFamide and Other RFamide Precursor Genes

The gene encoding this compound is closely related to, and in some cases part of, the gene loci for FMRFamide and other RFamide precursor genes. In the snail Lymnaea stagnalis, a single gene has been found to encode a precursor protein containing multiple copies of FMRFamide, FLRFamide, and putative pentapeptides, including those related to the heptapeptides researchgate.net. This suggests a common evolutionary origin and potentially coordinated regulation among these related peptides. Bioinformatics analyses of transcriptome and genome databases in mollusks indicate that the diversity of RFamide peptides arises from a limited number of distinct genes, including the FMRF gene researchgate.net. The flrf gene in the migratory locust Locusta migratoria, which encodes FMRFamide-related peptides, is considered an FMRFamide precursor homologue nih.gov. These findings highlight that this compound is typically encoded as part of a larger precursor protein, often alongside other FMRFamide-related peptides, reflecting a common genetic and biosynthetic pathway.

Analysis of Exonic Architecture and Potential Regulatory Elements

The exonic architecture of the gene encoding this compound is critical for determining which peptides are produced from the precursor protein. In Lymnaea, the heptapeptides this compound and SDPFLRFamide are encoded on separate exons from the tetrapeptides FMRFamide and FLRFamide nih.govresearchgate.net. This exonic organization allows for differential expression through mechanisms like alternative splicing, where specific exons can be included or excluded from the final mRNA transcript nih.gov. The mutually exclusive expression of the tetrapeptide and heptapeptide (B1575542) exons in identified neuronal systems of Lymnaea demonstrates the functional significance of this architecture nih.gov.

Potential regulatory elements, such as enhancers and promoters, play a crucial role in controlling the transcription of the gene encoding the this compound precursor. These cis-regulatory elements, which can be located near or far from the coding region, contain DNA binding motifs for transcription factors that regulate gene expression nih.govnih.gov. The analysis of these elements can provide insights into the spatial and temporal expression patterns of the this compound gene nki.nl.

Precursor Protein Processing and Maturation

The biologically active this compound peptide is generated from a larger precursor protein through a series of post-translational modification steps.

Enzymatic Cleavage Mechanisms and Proteolytic Sites for Peptide Release (e.g., at Basic Residues)

The precursor protein containing this compound undergoes proteolytic cleavage by specific enzymes to release the mature peptide. These enzymes typically recognize and cut at specific amino acid sequences within the precursor. A common feature of neuropeptide processing is cleavage at basic residues, such as pairs of lysine (B10760008) (K) or arginine (R) residues, or single basic residues frontiersin.org. These sites serve as recognition signals for processing enzymes like prohormone convertases . Following initial cleavage at basic residues, carboxypeptidases further trim the peptide by removing the basic residues at the C-terminus ird.fr. Studies on FMRFamide and related peptides have identified such cleavage sites within their precursor proteins frontiersin.orgcolab.ws. The precise enzymatic mechanisms and the specific proteolytic sites utilized in the processing of the this compound precursor are consistent with the general principles of neuropeptide biosynthesis nih.govird.fr.

Post-Translational Amidation at the C-terminus

A critical step in the maturation of many neuropeptides, including this compound, is post-translational amidation at the C-terminus ird.frnus.edu.sg. This modification involves the conversion of a C-terminal glycine (B1666218) residue in the precursor peptide to a C-terminal amide group in the mature peptide nus.edu.sg. C-terminal amidation is essential for the full biological activity of many neuropeptides and hormones nus.edu.sg. The process is catalyzed by a bifunctional enzyme, peptidyl-glycine alpha-amidating monooxygenase (PAM) uniprot.org. This enzyme carries out two sequential reactions: first, hydroxylation of the alpha-carbon of the C-terminal glycine by the peptidyl alpha-hydroxylating monooxygenase (PHM) domain, and second, cleavage of the N-C-alpha bond by the peptidylglycine amidoglycolate lyase (PAL) domain, releasing the amidated peptide and glyoxylate (B1226380) uniprot.org. The presence of a glycine residue immediately following the C-terminal phenylalanine in the this compound sequence within the precursor protein is a hallmark signal for this amidation process .

Identification and Characterization of Co-encoded Peptides within the Same Precursor

Research into the neuropeptide this compound, particularly in the pond snail Lymnaea stagnalis, has revealed that this peptide is not synthesized in isolation but is co-encoded within a larger precursor protein. This precursor molecule gives rise to multiple bioactive peptides through post-translational processing. Studies involving genomic mapping and DNA sequencing have been crucial in identifying the gene and its encoded products. jneurosci.orgnih.gov

The gene encoding this compound in Lymnaea stagnalis contains an exon located 3' to the region encoding the tetrapeptide FMRFamide. jneurosci.orgnih.gov This suggests a genetic linkage between these related peptide families. The coding region for the heptapeptides, including this compound, appears to constitute a single exon of a larger gene. jneurosci.orgnih.gov The absence of an initiating start methionine within this specific coding region, coupled with the presence of consensus splice sites, supports the idea that this region is part of a larger transcript. jneurosci.orgnih.gov

Detailed analysis of this exon has revealed the presence of multiple copies of this compound and other related peptides. Specifically, the exon encoding the heptapeptides in Lymnaea stagnalis has been shown to encode seven copies of this compound and six copies of Ser-Asp-Pro-Phe-Leu-Arg-Phe-amide (SDPFLRFamide). jneurosci.orgnih.gov In addition to these heptapeptides, the same exon also encodes three novel peptides: Glu-Phe-Phe-Pro-Leu-NH2 (EFFPLamide), Ser-Asp-Pro-Tyr-Leu-Phe-Arg-NH2 (SDPYLFRamide), and Ser-Asp-Pro-Phe-Phe-Arg-Phe-NH2 (SDPFFRFamide). jneurosci.orgnih.gov

Unlike the arrangement observed in the FMRFamide precursor protein, the this compound and SDPFLRFamide peptides are encoded contiguously within the precursor, separated primarily by single basic amino acids. jneurosci.orgnih.gov These basic residues (arginine or lysine) serve as recognition sites for processing enzymes that cleave the precursor protein into individual, mature peptides. jneurosci.org

Further research, including in situ hybridization experiments, has indicated that the mRNA encoding the this compound/SDPFLRFamide precursor is expressed in specific neurons within the central nervous system of Lymnaea stagnalis. jneurosci.org This suggests a defined role for these co-encoded peptides in neuronal signaling.

The identification and characterization of these co-encoded peptides highlight a common strategy in neuropeptide biosynthesis where a single precursor protein can yield a family of related, often functionally diverse, signaling molecules.

Below is a summary of the peptides encoded within the identified this compound/SDPFLRFamide precursor exon in Lymnaea stagnalis:

| Peptide | Sequence | Number of Copies |

| This compound | This compound | 7 |

| SDPFLRFamide | SDPFLRFamide | 6 |

| EFFPLamide | EFFPLamide | 3 |

| SDPYLFRamide | SDPYLFRamide | Not specified jneurosci.orgnih.gov |

| SDPFFRFamide | SDPFFRFamide | Not specified jneurosci.orgnih.gov |

The processing of this precursor involves enzymatic cleavage at specific sites, typically marked by basic amino acid residues, to liberate the mature, amidated peptides. jneurosci.org This complex processing pathway allows for the simultaneous production of multiple neuropeptides from a single gene product, potentially enabling coordinated physiological responses.

Neuroanatomical Distribution and Expression Profiles

Localization within the Central Nervous Systems (CNS) of Model Organisms

Research in model organisms, notably the snail Lymnaea stagnalis, has been instrumental in mapping the distribution of GDPFLRFamide within the CNS. The gene encoding FMRFamide-related peptides in Lymnaea produces alternatively spliced transcripts, leading to the expression of different peptide classes, including the heptapeptides this compound and SDPFLRFamide, and the tetrapeptides FMRFamide and FLRFamide nih.govjneurosci.org. Expression of these peptide classes is mutually exclusive at the single-neuron level nih.govjneurosci.orgscholarpedia.org.

Identification of this compound-Expressing Neuronal Cell Bodies and Processes

Studies using in situ hybridization with probes specific to the heptapeptide (B1575542) exon have identified the neuronal cell bodies expressing this compound mRNA nih.govjneurosci.org. These neurons are distinct from those expressing the tetrapeptide exon nih.govjneurosci.org. Analysis in Lymnaea has shown that while approximately 340 neurons express either the tetrapeptide or heptapeptide exon, the majority (80%) express the tetrapeptide exon nih.govjneurosci.org. The heptapeptide exon, encoding this compound and SDPFLRFamide, is expressed in a smaller population of neurons nih.govjneurosci.org. Immunocytochemical studies have also indicated the presence of FMRFamide-like peptides, which would include this compound due to antibody cross-reactivity or shared processing pathways, in neural processes within the CNS researchgate.netdntb.gov.ua.

Distribution Patterns across Specific Ganglia and Neuropils

The distribution of this compound-expressing neurons within the CNS of Lymnaea is not uniform across all ganglia. The heptapeptide-expressing neurons, including those producing this compound, are primarily confined to two specific ganglia: the visceral and right parietal ganglia nih.govjneurosci.org. A smaller number of these cells are also found in three other ganglia nih.govjneurosci.org. In contrast, neurons expressing the tetrapeptide exon are more widespread, present in all 11 ganglia of the Lymnaea CNS nih.govjneurosci.org. Mapping studies have detailed the localization of these expressing cells within the ganglia jneurosci.org. For example, the heptapeptides are prominent in two main clusters of cells, Bgp and Fgp, along with a smaller number of tetrapeptide-expressing cells nih.govjneurosci.org.

A summary of the distribution of heptapeptide-expressing neurons in Lymnaea CNS ganglia is presented in the table below, based on the primary confinement areas:

| Ganglion | Primary Confinement |

| Visceral | Yes |

| Right Parietal | Yes |

| Other Ganglia | Small number |

| All 11 Ganglia | No (mainly tetrapeptide) |

Expression in Peripheral Tissues and Neurohemal Organs

While the focus has largely been on the CNS, there is evidence suggesting the presence of FMRFamide-like peptides, potentially including this compound, in peripheral tissues and neurohemal organs researchgate.netdntb.gov.uafrontiersin.org. These peptides can function as neurotransmitters, neuromodulators, or neurohormones, implying potential roles beyond direct neuronal communication within the CNS frontiersin.org. For instance, this compound has been reported to act as a diuretic in some contexts, suggesting a role in regulating physiological processes in peripheral systems researchgate.netresearchgate.net. The complex spatiotemporal pattern of expression of FMRFamide-like peptides encompasses both the central and peripheral nervous systems frontiersin.orgfrontiersin.org.

Quantitative Analysis of this compound Expression in Defined Neuronal Populations

Quantitative analysis of neuropeptide expression in defined neuronal populations provides a more precise understanding of their potential impact. Studies in Lymnaea have utilized techniques like in situ hybridization to quantify the proportion of neurons expressing the heptapeptide exon compared to the tetrapeptide exon nih.govjneurosci.orgscholarpedia.org. As mentioned earlier, approximately 20% of the neurons expressing the FMRFamide gene in Lymnaea express the heptapeptide mRNA (encoding this compound and SDPFLRFamide), while the majority (80%) express the tetrapeptide mRNA nih.govjneurosci.orgscholarpedia.org. This differential expression suggests distinct roles for these peptide classes. Single-cell analysis techniques have also been applied to examine peptide expression in specific identified neurons within the Lymnaea CNS dntb.gov.ua.

A quantitative overview of FMRFamide gene exon expression in Lymnaea CNS neurons is shown below:

| Exon Type | Percentage of Expressing Neurons |

| Heptapeptide | ~20% |

| Tetrapeptide | ~80% |

Modulation of Expression under Different Physiological States or Environmental Conditions

The expression of neuropeptides can be dynamic and modulated by various physiological states or environmental conditions nih.gov. While specific detailed studies on the modulation of this compound expression under different conditions are less extensively documented compared to its localization, the broader context of FMRFamide-related peptide research in mollusks suggests potential for such modulation. For example, in Lymnaea stagnalis, the expression of another neuropeptide, NPF, is upregulated in animals parasitized by T. ocellata, implying that physiological challenges can alter neuropeptide expression frontiersin.org. Given that this compound is part of the FMRFamide family and involved in physiological processes, it is plausible that its expression could also be modulated by factors such as feeding state, stress, or reproductive condition, although further specific research is needed in this area.

Receptor Systems and Signal Transduction Mechanisms

Characterization of Putative GDPFLRFamide Receptors

The identification and characterization of receptors that bind this compound are crucial for understanding its physiological roles. Studies have predominantly focused on two major classes of membrane receptors: G protein-coupled receptors (GPCRs) and ligand-gated ion channels (LGICs).

The principal receptors for FMRFamide and its related peptides are members of the G protein-coupled receptor (GPCR) superfamily. nih.gov These receptors are integral membrane proteins characterized by a structure that spans the cell membrane seven times. nih.govwikipedia.org Ligand binding to the extracellular domain of a GPCR induces a conformational change, which in turn activates an associated intracellular heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits). wikipedia.orgnih.gov This activation initiates a cascade of intracellular events.

Research in various invertebrate species has led to the cloning and characterization of FaRP-activated GPCRs. For example, a full-length cDNA of an FMRFamide G protein-coupled receptor (SjFaGPCR) was cloned from the cuttlefish Sepiella japonica. nih.gov This receptor consists of 418 amino acid residues and, consistent with other GPCRs, possesses seven transmembrane regions. nih.gov Co-localization experiments in HEK293 cells demonstrated a direct interaction between SjFMRFamide and the SjFaGPCR, confirming its role as a cognate receptor. nih.gov Given the structural similarity of this compound to FMRFamide, it is highly probable that it also targets such GPCRs to exert its biological effects. GPCRs represent the largest family of integral membrane proteins and are involved in regulating almost every aspect of physiology. nih.gov

While GPCRs mediate slower, more modulatory responses, some neuropeptides can also elicit rapid synaptic transmission by directly gating ion channels. nih.govguidetopharmacology.org These ligand-gated ion channels (LGICs), or ionotropic receptors, are transmembrane proteins that form a pore, which opens upon the binding of a specific ligand, allowing ions to pass through the membrane. wikipedia.orgkhanacademy.org This ion flux rapidly alters the cell's membrane potential, leading to either depolarization (excitation) or hyperpolarization (inhibition). wikipedia.org

A significant finding in the study of FaRPs was the discovery of a peptide-gated ion channel in the C2 neurone of the snail Helix aspersa. nih.gov This channel, named FaNaCh, is directly gated by FMRFamide and is permeable to sodium ions (Na+). Its activation is responsible for the fast excitatory actions of the peptide in these neurons. The cloned FaNaCh sequence predicts a structure with two membrane-spanning regions and a large extracellular loop, which is distinct from the seven-transmembrane structure of GPCRs. nih.gov This discovery provided the first direct evidence for a peptide-gated ion channel and suggests that peptides like this compound could potentially mediate their effects through more than one type of receptor, allowing for both rapid, direct neurotransmission and slower, neuromodulatory actions.

| Feature | G Protein-Coupled Receptors (GPCRs) | Ligand-Gated Ion Channels (LGICs) |

|---|---|---|

| Structure | Seven transmembrane helices | Typically pentameric, tetrameric, or trimeric subunit assembly forming a central pore wikipedia.orgresearchgate.net |

| Signaling Mechanism | Activates intracellular G proteins, leading to second messenger production wikipedia.org | Directly gates ion flow across the membrane upon ligand binding wikipedia.org |

| Response Speed | Slower, modulatory (seconds to minutes) | Fast, phasic (milliseconds) guidetopharmacology.org |

| Primary Function | Neuromodulation, hormonal regulation | Fast synaptic transmission guidetopharmacology.org |

| Example FaRP Receptor | SjFaGPCR in Sepiella japonica nih.gov | FaNaCh in Helix aspersa nih.gov |

Elucidation of Intracellular Signaling Cascades

Upon binding of this compound to its receptor, a series of intracellular events is triggered. The nature of this signaling cascade depends on the type of receptor activated. For GPCRs, the signal is transduced and amplified by second messenger systems, leading to widespread cellular responses.

Second messengers are intracellular molecules that are rapidly produced or released in response to receptor activation and are responsible for relaying the signal to intracellular effector proteins. wikipedia.org The activation of FaRP GPCRs is known to engage classical second messenger pathways. The two principal signal transduction pathways involving GPCRs are the cAMP pathway and the phosphatidylinositol pathway. wikipedia.org

Phosphatidylinositol Pathway : Many GPCRs are coupled to the enzyme phospholipase C (PLC). wikipedia.org Upon activation, PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov

IP3 is a soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), a key enzyme that phosphorylates numerous target proteins. youtube.com

Cyclic AMP (cAMP) Pathway : In this pathway, the activated G protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP then typically activates Protein Kinase A (PKA), which goes on to phosphorylate specific cellular proteins, thereby altering their activity.

These second messenger systems allow for significant signal amplification, where a single receptor-ligand binding event can lead to the generation of many second messenger molecules, resulting in a robust cellular response. wikipedia.orgyoutube.com

The activation of protein kinases such as PKA and PKC by second messengers initiates phosphorylation cascades that constitute the downstream molecular pathways. These cascades ultimately converge on effector proteins that execute the final cellular responses.

For instance, the phosphorylation of ion channels can alter neuronal excitability, while the phosphorylation of transcription factors can change gene expression. The increase in intracellular Ca2+ triggered by IP3 is a versatile signal that can mediate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation. youtube.com Downstream of these initial events, other signaling networks, such as the mitogen-activated protein kinase (MAPK) cascade, can be engaged to amplify the signal further and regulate complex processes like cell growth and differentiation. wikipedia.org The sphingolipid ceramide has also been identified as a second messenger that can activate stress-activated protein kinases (SAPKs), such as Jun kinases (JNKs), and protein phosphatases, which are involved in processes like apoptosis. nih.gov The specific downstream pathways activated by this compound would depend on the specific GPCR subtypes expressed in a given cell and the complement of signaling proteins available for interaction.

| Pathway Component | Molecule/Enzyme | Function |

|---|---|---|

| Receptor | G Protein-Coupled Receptor (GPCR) | Binds this compound, activates G protein |

| Transducer | G Protein | Activates effector enzyme (e.g., Phospholipase C) |

| Effector Enzyme | Phospholipase C (PLC) | Cleaves PIP2 into DAG and IP3 wikipedia.org |

| Second Messengers | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) in the membrane nih.gov |

| Inositol 1,4,5-trisphosphate (IP3) | Releases Ca2+ from intracellular stores nih.gov | |

| Downstream Kinases | Protein Kinase C (PKC) | Phosphorylates target proteins to elicit cellular responses |

| Protein Kinase A (PKA) | Activated by cAMP, phosphorylates target proteins | |

| Ion Signal | Calcium (Ca2+) | Acts as a crucial intracellular mediator for various processes youtube.com |

Biological and Physiological Functions of Gdpflrfamide in Invertebrate Models

Role in Fluid and Osmotic Homeostasis

Neuropeptides play a crucial role in maintaining internal fluid and osmotic balance in invertebrates, a process vital for survival, particularly in organisms exposed to varying environmental conditions. GDPFLRFamide has been identified as a key player in this homeostatic mechanism in certain invertebrate groups.

Diuretic Activity and Regulation of Hydric Balance in Annelids (e.g., Leeches)

In annelids, specifically leeches such as Hirudo medicinalis and Erpobdella octoculata, this compound functions as a diuretic hormone. This action is in contrast to other FaRPs like FMRFamide, which has been shown to act as an antidiuretic hormone in leeches. Experimental evidence, including injections of synthetic this compound into leeches, has demonstrated a resulting loss of weight, supporting its role in promoting water excretion. This suggests a finely tuned peptidergic control system regulating hydric balance in these organisms, with this compound promoting fluid loss and FMRFamide promoting fluid retention.

Research findings highlight the presence of this compound in the sex segmental ganglia of E. octoculata, suggesting a neuroendocrine control over hydric balance, potentially involving secretion of the peptide into the circulatory system.

Modulation of Muscular Contractility and Visceral Organ Functions

FaRPs, including this compound, are known to modulate muscular tissues throughout the body and in visceral organ systems in many invertebrate phyla. This modulation can involve both excitatory and inhibitory effects, contributing to the coordinated functioning of various physiological processes.

Influence on Cardiovascular System Regulation (e.g., Heart Contractions, Vessel Tone)

While FMRFamide and other related peptides have been shown to be cardioactive in various invertebrates, including molluscs and annelids, the direct influence of this compound specifically on cardiovascular system regulation, such as heart contractions and vessel tone, is less extensively documented compared to its diuretic role. However, given its presence in annelids where other FaRPs modulate heartbeat and body wall tone, it is plausible that this compound may also exert some influence on the cardiovascular system, either directly or indirectly through complex neural circuits. Studies on Hirudo medicinalis have shown that FaRPs can modulate neuronal circuitry and elicit contractions in longitudinal muscle, which could indirectly impact circulation.

Regulation of Digestive System Motility (e.g., Crop-Gizzard, Alimentary Canal)

The digestive systems of invertebrates exhibit diverse structures and mechanisms for processing food, and peptide signaling plays a role in regulating their motility. While FMRFamide has been shown to inhibit contractions of the crop-gizzard in the oligochaete Eisenia foetida, and other FLRFamide-containing peptides inhibit movements of the crop and midgut in crustaceans, the specific effects of this compound on digestive system motility, such as in the crop-gizzard or alimentary canal, require further focused investigation. However, the general involvement of FaRPs in modulating visceral muscle function in the digestive system suggests a potential role for this compound within this context in certain invertebrate models.

Effects on Somatic and Reproductive Muscle Physiology

FaRPs are known to modulate both somatic and visceral muscles in molluscs and stimulate somatic muscle contractions in crustaceans. In nematodes, FaRPs modulate somatic muscles and reduce contractions of the female reproductive tract. While the direct effects of this compound on somatic muscle physiology have been noted in the context of leech longitudinal muscle contractions elicited by FaRPs, further research is needed to specifically delineate the actions of this compound on somatic musculature in various invertebrate groups. Similarly, while other FaRPs stimulate gastropod penis and retractor muscles and regulate cephalopod egg laying, the precise involvement of this compound in reproductive muscle physiology warrants dedicated study.

Involvement in Reproductive Processes

The FMRFamide-related peptides have been implicated in reproductive processes in various invertebrates. For instance, FaRPs play a role in stimulating gastropod penis and retractor muscles and regulating cephalopod egg laying. In platyhelminths, evidence suggests that FMRFamide-like peptides are involved in the reproductive system and egg production, with immunoreactivity found in nerve fibers innervating copulatory structures and genital tracts. While this compound is found in the sex segmental ganglia of the leech Erpobdella octoculata, directly implicating it in reproductive processes, the specific mechanisms and full extent of its involvement in invertebrate reproduction require further detailed investigation. Other peptides found in leeches have been shown to elicit muscular contractions of isolated penis and intestine preparations, suggesting a role in reproductive behavior.

Regulation of Gonadal Activity and Gamete Release (e.g., Egg Laying)

FMRFamide-related peptides (FaRPs) have been shown to play a role in invertebrate reproduction. In gastropods, FaRPs can stimulate the penis and retractor muscles. oup.com They are also known to regulate egg laying in cephalopods. oup.com While FMRFamide itself has been shown to inhibit the activity of the caudo-dorsal cells (CDCs) responsible for egg-laying hormone release in Lymnaea stagnalis, the specific role of this compound in directly stimulating or inhibiting egg laying requires further detailed investigation. researchgate.net However, peptides encoded by the same gene as this compound have been implicated in the fine coordination of male mating behavior and insemination in Lymnaea stagnalis. researchgate.net

Function as a Neurotransmitter or Neuromodulator

Neuropeptides like this compound function as neurotransmitters, neuromodulators, or neurohormones within the invertebrate nervous system. frontiersin.org

This compound, along with SDPFLRFamide, are encoded contiguously by an exon in Lymnaea stagnalis. jneurosci.org These heptapeptides have been investigated for their role as putative neurotransmitters in identified neurons. nih.gov In the snail Lymnaea stagnalis, a cardiorespiratory interneuron, the visceral white interneuron (VWI), expresses the exon encoding this compound and SDPFLRFamide. nih.gov This neuron forms monosynaptic connections with various other neurons in the central nervous system, exhibiting excitatory, inhibitory, or biphasic effects. nih.gov

Studies comparing neuronally evoked postsynaptic responses with the effects of focal peptide application have provided insights into the neurotransmitter role of these heptapeptides. nih.gov Applied heptapeptides, including this compound, closely mimicked the inhibitory responses observed in certain target cells, such as the A group (Agp) cells and the right pedal dorsal 1 (RPeD1) neuron, at threshold concentrations as low as 10-9 M. nih.govphysiology.org This inhibitory effect was associated with an increase in membrane conductance. nih.govphysiology.org FMRFamide, in comparison, was found to be an order of magnitude less potent in mimicking these inhibitory responses. nih.govphysiology.org

However, applied this compound and SDPFLRFamide, alone or in combination with FMRFamide and FLRFamide, did not reproduce the excitatory effects of the VWI on other target cells, suggesting that these heptapeptides are primarily involved in mediating inhibitory synaptic transmission from the VWI. nih.govphysiology.org The modulation of neuronal excitability by neuropeptides like this compound is a complex process involving interactions with ion channels and receptors, which ultimately influences synaptic transmission. core.ac.ukanr.frnih.gov

While the provided search results specifically detail the co-expression of this compound with SDPFLRFamide from the same precursor in Lymnaea stagnalis jneurosci.org, and their co-localization in specific neurons like the VWI nih.gov, extensive information on the direct interactions and co-localization of this compound with other classes of neuroactive substances such as biogenic amines or nitric oxide is not explicitly detailed within the provided snippets. However, the broader context of neuropeptide function in invertebrates indicates that they often act in concert with classical neurotransmitters and other neuromodulators to fine-tune neuronal network activity and behavioral outputs. nih.govresearchgate.net Studies on other FaRPs suggest potential co-localization with substances like acetylcholine (B1216132) in certain invertebrate groups. hawaii.edu Further research specifically on this compound is needed to fully understand its potential co-localization and interactions with a wider range of neuroactive substances.

Contribution to Complex Behaviors (e.g., Feeding Patterns, Locomotion)

FMRFamide-related peptides, including those like this compound, are known to contribute to the regulation of complex behaviors in invertebrates. frontiersin.orghawaii.eduacs.orgoup.comscholarpedia.org In gastropods, FaRPs can inhibit the feeding motor program and the movement of the alimentary canal. oup.com The feeding behavior in Lymnaea stagnalis, for instance, is controlled by a complex central pattern generator (CPG) network involving numerous neurons and modulated by neuropeptides. nih.govscholarpedia.org While FMRFamide has an important extrinsic modulatory role in controlling feeding behavior in Lymnaea, the specific contribution of this compound within this network requires further clarification. scholarpedia.org

FaRPs have also been implicated in the control of locomotion in various invertebrates. In nematodes, different FaRPs can modulate somatic muscles and influence locomotion, with some peptides inhibiting movement or causing jerky movements. oup.com While the provided information highlights the role of the FMRFamide family in locomotion, the precise function of this compound in this context needs to be specifically investigated.

The diverse functions of FMRFamide-like peptides, including their roles in feeding and locomotion, underscore the importance of these neuropeptides in coordinating complex behavioral sequences in invertebrates. hawaii.eduscholarpedia.org

Advanced Methodologies in Gdpflrfamide Research

Genomic and Transcriptomic Approaches

Genomic and transcriptomic studies provide insights into the genetic locus encoding GDPFLRFamide and the regulation of its mRNA expression.

Gene Sequencing and Comparative Genomics for Loci Identification

Gene sequencing and comparative genomics have revealed that this compound is encoded within a larger gene that also encodes other FMRFamide-like peptides. In the snail Lymnaea stagnalis, the this compound coding region is located 3' to the FMRFamide coding region. frontiersin.orgjneurosci.org This region constitutes an exon within a larger gene, suggesting it is part of a larger precursor protein. jneurosci.org Genomic mapping and DNA sequencing have been used to determine the relative positions of these coding regions. jneurosci.org Comparative genomics across different mollusk species indicates that the organization of FMRFamide-related peptide genes can vary, with some species having alternatively spliced transcripts from a single gene, while others may have separate genes encoding different sets of FLPs. biologists.com

In Situ Hybridization for Spatiotemporal mRNA Expression Profiling

In situ hybridization (ISH) is a powerful technique used to visualize the location of specific mRNA transcripts within tissues, providing insights into the spatiotemporal expression patterns of the gene encoding this compound. mdpi.com Studies using exon-specific probes for the Lymnaea stagnalis FMRFamide gene have shown that the mRNA encoding the heptapeptides, including this compound, is expressed in a differential and mutually exclusive manner in specific neurons within the central nervous system (CNS). nih.govcapes.gov.brstorkapp.mestorkapp.mescholarpedia.org For instance, the visceral white interneuron (VWI) in Lymnaea shows cytoplasmic expression of the mRNA encoding this compound and SDPFLRFamide, but not the mRNA for the tetrapeptides FMRFamide and FLRFamide. nih.gov This mutually exclusive expression pattern at the single neuron level highlights the role of alternative mRNA splicing in generating peptide diversity from a single gene. capes.gov.brscholarpedia.org

RNA Sequencing and Proteogenomics for Comprehensive Peptide Repertoire Mapping

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the identification and quantification of all RNA transcripts in a sample. biorxiv.org When integrated with proteomic data in a proteogenomic approach, it can lead to a more complete understanding of the peptide repertoire. biorxiv.orgmdpi.comnih.govnih.govrna-seqblog.com Although direct RNA-Seq studies specifically focused on mapping the entire this compound peptide repertoire were not prominently detailed in the search results, the principle of proteogenomics involves using RNA-Seq data to improve protein and peptide identification from mass spectrometry data, including the discovery of novel peptides or alternatively spliced forms. mdpi.comrna-seqblog.com This integrated approach can help correlate mRNA expression levels with peptide abundance and identify post-transcriptional regulatory mechanisms. biorxiv.org

Proteomic and Peptidomic Technologies

Proteomic and peptidomic technologies are essential for the direct identification, characterization, and quantification of this compound peptides in biological samples.

Mass Spectrometry-Based Identification and Characterization (e.g., MALDI-TOF-MS, LC-MS/MS)

Mass spectrometry (MS) is a core technology for the identification and characterization of peptides like this compound. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used. nih.govresearchgate.netacs.orggoogle.comamazonaws.comprottech.complos.orgnih.gov

MALDI-TOF-MS is a fast and sensitive technique for analyzing peptides in biological tissues and has been applied to identified neurons expressing the FMRFamide gene, confirming the presence of peptides like this compound. capes.gov.brresearchgate.netnih.gov It can be used for peptide mass fingerprinting. prottech.complos.org

LC-MS/MS, particularly nanoLC-MS/MS, offers superior sensitivity and is effective for peptide identification in complex biological extracts. nih.govresearchgate.netprottech.com This technique involves separating peptides by liquid chromatography before they are introduced into the mass spectrometer for fragmentation and analysis, providing sequence information. nih.govprottech.comnih.govwaters.com this compound has been detected and identified in extracts from snail CNS using nanoLC-MS/MS. nih.gov

These MS-based methods allow for the structural characterization of this compound and the identification of its presence in various tissues and even single neurons. capes.gov.brnih.govacs.orgnih.govjneurosci.orgjneurosci.orgresearchgate.net

Quantitative Peptidomics for Absolute and Relative Peptide Concentration Measurements in Biological Samples

Quantitative peptidomics focuses on measuring the absolute or relative concentrations of peptides in biological samples. acs.orggoogle.comamazonaws.com Mass spectrometry-based methods, including variations of LC-MS/MS and MALDI-MS, can be adapted for quantitative analysis. acs.orgresearchgate.net While qualitative identification establishes the presence of this compound, quantitative peptidomics provides crucial data on its abundance in different physiological states or cellular compartments. acs.orgresearchgate.net For example, quantitative microanalysis techniques have been developed to measure peptides in individual neurons and small tissue pieces. acs.org Studies have explored the feasibility of quantitative analysis using MS-based methods, including determining relative abundances of neuropeptides in different cellular compartments like the cytoplasm and nucleus of neurons. nih.govresearchgate.net These quantitative approaches are vital for understanding the physiological roles of this compound by correlating its levels with specific biological processes or neuronal activity.

Structural Biology Techniques

Structural biology provides crucial insights into the three-dimensional arrangement of this compound and its complexes, which is fundamental to understanding its molecular function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational behavior and dynamics of biomolecules, including peptides like this compound, particularly in solution osti.govnih.gov. NMR allows for site-specific probing of molecular structure and dynamics, offering insights into the mechanisms of biomolecular function libretexts.org. It can detect conformational fluctuations occurring over various timescales, from picoseconds to milliseconds libretexts.orgucl.ac.uk.

NMR spin relaxation experiments, such as 15N relaxation, are particularly informative for identifying local backbone dynamics and larger-scale chain motions nih.gov. Techniques like relaxation dispersion NMR are sensitive tools for studying chemical and conformational exchange processes on the micro- to millisecond timescale ucl.ac.uk. This is crucial for understanding how peptides like this compound might transition between different structural states or interact with binding partners. Integration of computational methodologies, such as molecular dynamics (MD) simulations, with NMR data can further enhance the characterization of conformational substates and their populations, providing kinetic information about the interconversion between states osti.gov. While traditionally applied to proteins, advances in hardware, experimental design, and isotope labeling have made NMR increasingly attractive for studying the dynamics of biological macromolecules ucl.ac.uk.

High-Resolution Structural Determination of Peptide-Receptor Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Determining the high-resolution structure of this compound in complex with its receptor is essential for understanding the molecular basis of its signaling. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are two primary techniques employed for this purpose creative-biostructure.com.

X-ray crystallography requires crystallized samples of the peptide-receptor complex to determine its atomic structure americanpeptidesociety.org. While historically a dominant technique in structural biology, crystallizing membrane proteins like G protein-coupled receptors (GPCRs), which are potential targets for peptides like this compound, can be challenging due to their size and fragility cifar.canih.gov.

Cryo-EM has emerged as a groundbreaking technique that allows for the visualization of peptide complexes and large biomolecular assemblies in their native state without the need for crystallization americanpeptidesociety.orgcifar.ca. By rapidly freezing samples in a thin layer of vitreous ice, Cryo-EM preserves the natural conformations and interactions americanpeptidesociety.org. Multiple images from different angles are captured and computationally reconstructed to generate a three-dimensional structure americanpeptidesociety.org. This approach is particularly valuable for flexible or large peptide assemblies that are difficult to crystallize americanpeptidesociety.org. Recent advances have enabled Cryo-EM to achieve near-atomic resolution, comparable to X-ray crystallography, and it has become increasingly used for determining the structures of GPCRs and their complexes nih.govresearchgate.net. Combining data from Cryo-EM, X-ray crystallography, and NMR can provide a more comprehensive understanding of structural dynamics and interactions creative-biostructure.com.

Functional Assays and Electrophysiological Studies

Functional assays and electrophysiological studies are critical for assessing the biological activity of this compound and its effects on target tissues and neurons.

In Vitro and In Vivo Bioassays for Functional Activity Assessment

Bioassays are used to evaluate the functional activity of this compound in both controlled laboratory settings (in vitro) and living organisms (in vivo) frontiersin.orgnih.gov. These assays are designed to measure specific biological responses elicited by the peptide. For instance, in the context of invertebrate models like the snail Lymnaea stagnalis, this compound is processed from a protein precursor and is known to be a co-transmitter in specific neurons scholarpedia.orgbrunel.ac.uk. Functional assays can involve perfusing target tissues, such as the heart, with this compound and observing changes in activity, such as frequency and amplitude of contractions scholarpedia.org. Different peptides processed from the same precursor can have distinct effects scholarpedia.org.

Electrophysiological Recordings from Target Tissues and Neurons

Electrophysiological recordings are used to measure the electrical activity of neurons and muscle fibers in response to this compound. This technique provides direct evidence of the peptide's effects on neuronal excitability and synaptic transmission nih.govbiologists.com.

In Lymnaea, simultaneous electrophysiological recordings from heart motoneurons and single muscle fibers have shown that these neurons directly innervate individual heart muscle fibers, and the peptides they release, including this compound, mediate monosynaptic effects scholarpedia.org. Electrophysiological studies have also been used to investigate the effects of this compound on identified interneurons in the central nervous system of snails, revealing its role as a co-transmitter and its influence on synaptic responses scholarpedia.orgnih.gov. For example, in Lymnaea, this compound, along with acetylcholine (B1216132), is a co-transmitter in the VD4 interneuron, and together they mimic the biphasic excitatory/inhibitory synaptic effects observed on the RPeD1 interneuron scholarpedia.org. Electrophysiological recordings from isolated neurons in culture can also be performed to study the direct effects of applied peptides jneurosci.org. These recordings can reveal changes in membrane potential, input resistance, and the presence of postsynaptic potentials biologists.comjneurosci.org.

Genetic Manipulation and Gene Editing Approaches in Model Invertebrates

Genetic manipulation and gene editing techniques are increasingly valuable for studying the function of this compound by altering the genes that encode it or its receptors in model invertebrates.

Techniques such as CRISPR/Cas9 have revolutionized the ability to introduce targeted mutations, insertions, or deletions in the genomes of various organisms, including invertebrates nih.govnih.gov. This allows researchers to create knockout models where the gene for this compound or its precursor is inactivated, or knock-in models where specific modifications are introduced nih.govnih.gov. These genetic alterations can help to elucidate the physiological roles of this compound by observing the resulting phenotypic changes.

In invertebrates like insects and snails, gene editing has been successfully applied to study gene function nih.govfrontiersin.org. For example, in tardigrades, CRISPR-based gene editing has been used to generate homozygous knockout and knock-in individuals, facilitating in vivo analysis of gene function plos.org. While specific studies detailing the direct application of gene editing to the this compound gene in invertebrates were not prominently found in the search results, the established methodologies in various invertebrate models suggest the feasibility and potential of this approach for future this compound research nih.govfrontiersin.orgmdpi.com. Genetic manipulation can complement functional assays and electrophysiological studies by providing a means to investigate the necessity and sufficiency of this compound signaling in specific biological processes.

Future Research Directions and Unanswered Questions

Elucidation of Novel GDPFLRFamide Receptors and Downstream Signaling Networks

While some FMRFamide-gated sodium channels (FaNaCs) and G protein-coupled receptors (GPCRs) have been identified for other FaRPs, the specific receptor(s) that this compound primarily interacts with in different tissues and organisms are not fully characterized. researchgate.netresearchgate.net Future research needs to focus on identifying and cloning the cognate receptor(s) for this compound using techniques such as ligand binding assays, expression cloning, and bioinformatics approaches informed by available genomic and transcriptomic data from various invertebrate species. frontiersin.orgresearchgate.net Understanding the specific receptor subtypes will pave the way for detailed investigations into the downstream signaling pathways activated by this compound binding. This includes exploring associated intracellular cascades, such as changes in ion channel activity, second messenger systems (e.g., cAMP levels), and protein phosphorylation events. researchgate.netnih.gov Elucidating these networks is crucial for a complete understanding of how this compound exerts its effects at the cellular level.

Detailed Mechanistic Understanding of this compound Action at the Cellular and Subcellular Levels

Further research is required to precisely define the cellular and subcellular mechanisms of this compound action. This involves investigating how this compound binding to its receptor(s) translates into specific cellular responses, such as changes in neuronal excitability, muscle contraction, or glandular secretion. Techniques like patch-clamp electrophysiology can provide detailed insights into the modulation of ion channels by this compound. jneurosci.orgphysiology.orgnih.gov Subcellular localization studies using advanced imaging techniques and mass spectrometry can help determine where this compound is stored, released, and where its receptors are localized within target cells. nih.gov Understanding the kinetics of receptor binding, activation, and desensitization, as well as the processes of peptide synthesis, processing, release, and degradation, are all critical areas for future investigation. jneurosci.org

Comprehensive In Vivo Physiological Characterization of this compound in Diverse Invertebrate Models

While this compound has been implicated in certain physiological processes, such as diuresis in leeches and modulation of neuronal activity in snails, its full spectrum of in vivo functions across a wider range of invertebrate phyla remains largely unexplored. researchgate.netoup.com Future studies should employ a combination of approaches, including targeted gene manipulation (e.g., using RNA interference or CRISPR/Cas9), pharmacological interventions with specific receptor agonists and antagonists (once identified), and behavioral assays to comprehensively characterize the physiological roles of this compound. scienceopen.com Investigating its involvement in processes such as feeding, reproduction, locomotion, development, and responses to environmental stimuli in diverse invertebrate models will provide a broader understanding of its biological significance. frontiersin.orgresearchgate.netnih.gov

Investigation of Cross-talk and Interaction with Other Endogenous Neuroactive Substances

In complex biological systems, neuropeptides rarely act in isolation. It is highly probable that this compound interacts and cross-talks with other endogenous neuroactive substances, including other FaRPs, classical neurotransmitters, and other peptide families. hawaii.edunih.gov Future research should explore these potential interactions at the receptor level, signaling pathway level, and ultimately, at the physiological and behavioral level. physiology.orgnih.gov Understanding how this compound signaling is integrated with other signaling systems is essential for deciphering the intricate regulatory networks that control invertebrate physiology. This could involve studying co-expression patterns of this compound and other neuroactive substances, investigating synergistic or antagonistic effects in functional assays, and exploring potential modulation of this compound release or receptor sensitivity by other signaling molecules.

Exploration of Broader Biological Principles Derived from this compound Research in Invertebrates

Research on this compound in invertebrates can offer valuable insights into broader biological principles relevant to neurobiology and peptide signaling across the animal kingdom. hawaii.eduscienceopen.com Future directions include leveraging the relative simplicity of some invertebrate nervous systems to understand fundamental mechanisms of peptidergic neurotransmission and neuromodulation that may be conserved in more complex organisms. physoc.orgnih.gov Comparative studies of this compound structure, receptor types, and functions across different invertebrate lineages can shed light on the evolution of neuropeptide signaling systems. hawaii.edufrontiersin.org Furthermore, understanding the physiological roles of this compound in invertebrates with significant ecological or economic importance (e.g., pests, disease vectors, aquaculture species) could potentially lead to the development of novel control strategies or methods to improve their health and productivity.

Q & A

Q. What methodological approaches are used to identify and sequence GDPFLRFamide in neural tissues?

this compound is typically identified using a combination of high-performance liquid chromatography (HPLC) for peptide separation and tandem mass spectrometry (MS/MS) for sequencing . Edman degradation is also employed but may lose C-terminal residues during processing, necessitating corroboration with MS/MS to resolve ambiguities (e.g., distinguishing this compound from truncated variants) . Researchers should validate sequences using multiple techniques to account for technical limitations like wash-off artifacts in Edman sequencing.

Q. How is this compound expression analyzed across neuronal subtypes?

Single-cell transcriptomics and immunohistochemistry are primary methods. For example, RNA sequencing (RNA-seq) can map FMRFamide gene transcripts, while antibody-based assays localize this compound in specific neurons . Co-expression analysis with electrophysiological profiling (e.g., calcium imaging) helps correlate peptide presence with functional activity . Researchers must optimize antibody specificity to avoid cross-reactivity with structurally similar peptides like SDPFLRFamide .

Q. What functional assays are used to study this compound’s role in neural signaling?

In vitro calcium imaging and electrophysiological recordings are standard. This compound’s effects on intracellular calcium levels in Lymnaea stagnalis neurons, for instance, were quantified using fluorometric assays . Dose-response experiments and receptor-binding studies (e.g., competitive inhibition assays) further clarify its bioactivity. Controls should include scrambled peptides to isolate sequence-specific effects.

Advanced Research Questions

Q. How can experimental designs differentiate this compound’s effects from co-expressed neuropeptides?

Researchers must address confounding factors via:

- Targeted knockouts : CRISPR/Cas9 editing of the FMRFamide gene to silence this compound while preserving other transcripts .

- Pharmacological isolation : Use selective antagonists for this compound receptors (if known) alongside broad-spectrum inhibitors to block co-released peptides .

- Spatiotemporal profiling : Time-resolved mass spectrometry to track this compound release dynamics independently of co-localized peptides .

Q. How should contradictory data on this compound’s receptor interactions be resolved?

Contradictions often arise from interspecies receptor variability or assay conditions. Strategies include:

- Cross-species validation : Test this compound on homologous receptors from multiple organisms (e.g., Lymnaea vs. Drosophila models) .

- Dose recalibration : Ensure physiological relevance of peptide concentrations used in vitro versus endogenous levels in vivo .

- Meta-analysis : Systematically compare published binding affinities using standardized metrics (e.g., pEC50 values) and adjust for methodological differences .

Q. What multi-omics approaches integrate this compound’s biosynthetic pathways with functional networks?

- Proteogenomics : Combine RNA-seq data (to identify FMRFamide splice variants) with peptidomics to map this compound production stages .

- Network modeling : Use tools like Cytoscape to link this compound expression patterns with neuronal activity datasets (e.g., electrophysiology or calcium imaging) .

- Machine learning : Train algorithms to predict this compound-receptor interactions based on sequence motifs and structural homology .

Methodological Considerations

- Data Quality Control : Always include technical replicates in HPLC/MS workflows to account for peptide degradation or column variability .

- Ethical and Reporting Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models .

- Contradiction Analysis : Apply iterative hypothesis testing, as outlined in qualitative research frameworks, to reconcile conflicting results (e.g., re-evaluating assay conditions or sample purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.